4-Isocyanato-3-Méthyl-5-Phénylisoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazole derivatives, including 4-Isocyanato-3-Methyl-5-Phenylisoxazole, are a class of heterocyclic compounds that have garnered significant interest in the field of organic chemistry due to their presence in bioactive molecules with pharmaceutical and agrochemical properties . These compounds are often used as starting reagents, intermediates, or direct precursors in the synthesis of target chemicals and bio-pharmacologically active compounds .

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One approach involves the catalytic enantioselective addition of isocyanoacetate to 3-methyl-4-nitro-5-styrylisoxazoles under phase transfer catalysis conditions, leading to enantioenriched monoadducts that can be cyclized to form dihydropyrroles and substituted pyrrolidines . Another method includes the reaction of aryl nitrile oxides with enolates of carbonyl compounds, which is selective and versatile, allowing the preparation of pharmacologically active isoxazoles in high yields . Additionally, a palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones has been reported for the construction of 4-aminomethylidene isoxazolone derivatives .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can exhibit various forms of tautomerism. For instance, 5-hydroxyisoxazoles can exist in the OH form in aqueous and chloroform solutions, as well as in the solid phase, while isoxazol-5-ones can exist as mixtures of the CH and NH forms in solution, with the proportion of the NH form increasing with solvent polarity . The structural integrity of the isoxazole ring is often retained during chemical transformations, as seen in the palladium-catalyzed insertion reaction .

Chemical Reactions Analysis

Isoxazole derivatives can undergo a range of chemical reactions. For example, 5-aminoisoxazoles are unstable towards bases and can undergo ring cleavage at the nitrogen-oxygen bond with subsequent isomerization to their corresponding nitriles . Photochemical reactions also play a role in the transformation of isoxazole derivatives, as demonstrated by the conversion of 4-substituted 5-methyl-3-phenyl-isoxazoles into oxazoles upon irradiation with light .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure and the substituents present on the isoxazole ring. The basicities of isoxazole and its derivatives have been recorded, with isoxazol-5-ones being acids of comparable strength to carboxylic acids . The reactivity and stability of these compounds can vary significantly, as seen in the instability of 5-aminoisoxazoles towards bases . Continuous flow photochemical synthesis has been explored as a method to enhance the reaction conditions and scale up the synthesis of isoxazolones, with some derivatives exhibiting larvicidal activity .

Applications De Recherche Scientifique

J’ai effectué une recherche, mais malheureusement, il n’y a pas d’informations détaillées facilement disponibles sur les applications spécifiques du 4-Isocyanato-3-Méthyl-5-Phénylisoxazole dans la recherche scientifique. Ce composé peut ne pas être largement étudié ou les informations pourraient ne pas être facilement accessibles en ligne.

Pour une analyse complète, vous pourriez envisager d’accéder à des bases de données scientifiques ou à des revues qui pourraient avoir des articles spécialisés sur ce composé. Google Scholar pourrait être un point de départ pour une telle recherche bibliographique .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and it is harmful if swallowed, in contact with skin or if inhaled .

Propriétés

IUPAC Name |

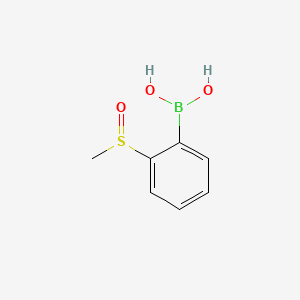

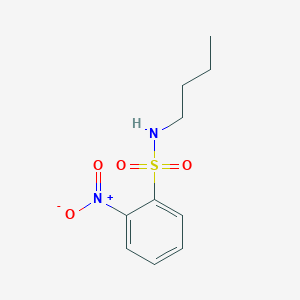

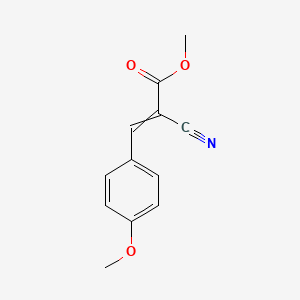

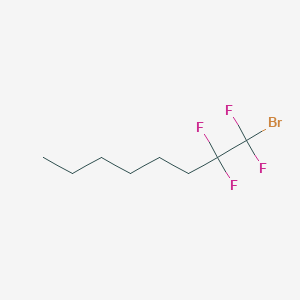

4-isocyanato-3-methyl-5-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-8-10(12-7-14)11(15-13-8)9-5-3-2-4-6-9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAPULDWGBONCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1N=C=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380149 |

Source

|

| Record name | 4-Isocyanato-3-Methyl-5-Phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352018-89-4 |

Source

|

| Record name | 4-Isocyanato-3-methyl-5-phenylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352018-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isocyanato-3-Methyl-5-Phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)